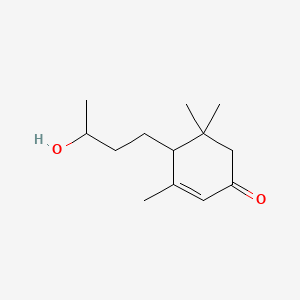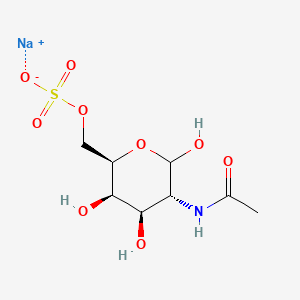
N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt is a chemical compound with the molecular formula C8H14O9NSNa and a molecular weight of 323.25 g/mol . It is a derivative of galactosamine, a type of amino sugar, and is often used in biochemical research. This compound is known for its role in the study of mucopolysaccharidosis IVA (MPS IVA), a rare autosomal recessive disorder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt typically involves the acetylation of D-galactosamine followed by sulfation. The reaction conditions often require the use of acetic anhydride and sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF). The reaction is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as recrystallization and chromatography to ensure high purity. The compound is often stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfate group, using nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in an alkaline medium.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Products where the sulfate group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt involves its interaction with specific enzymes such as N-acetylgalactosamine sulfatase. This enzyme catalyzes the hydrolysis of the sulfate group, leading to the formation of N-acetyl D-galactosamine. The compound’s effects are mediated through its role in the degradation of glycosaminoglycans, which are essential components of the extracellular matrix .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl D-Glucosamine 6-Sulfate Sodium Salt: Similar in structure but differs in the position of the acetyl group.
N-Acetyl D-Galactosamine 4-Sulfate Sodium Salt: Similar but with the sulfate group at the 4-position instead of the 6-position.
Uniqueness
N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt is unique due to its specific sulfation pattern, which makes it a valuable tool in the study of specific enzymatic pathways and genetic disorders. Its distinct structure allows for targeted interactions with enzymes involved in glycosaminoglycan metabolism .
Eigenschaften
Molekularformel |
C8H14NNaO9S |
|---|---|
Molekulargewicht |
323.26 g/mol |
IUPAC-Name |
sodium;[(2R,3R,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C8H15NO9S.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16);/q;+1/p-1/t4-,5-,6+,7-,8?;/m1./s1 |
InChI-Schlüssel |
CBUJZKTVEFVBBG-DBKUKYHUSA-M |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)COS(=O)(=O)[O-])O)O.[Na+] |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


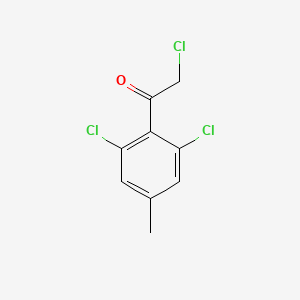
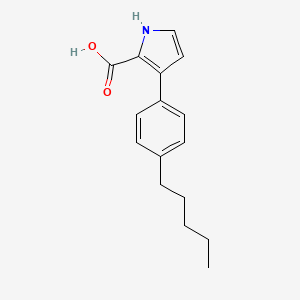


![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
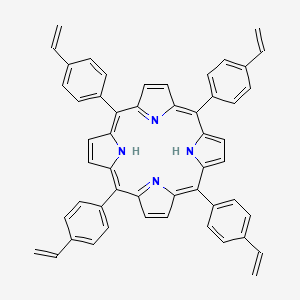
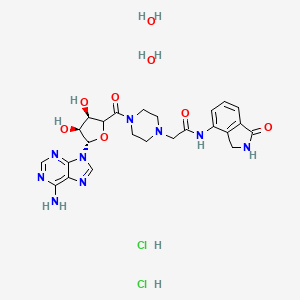

![1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727412.png)
![5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13727418.png)
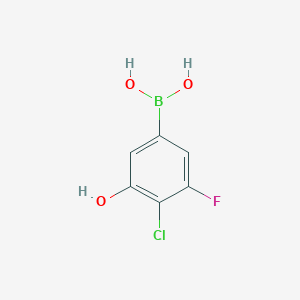
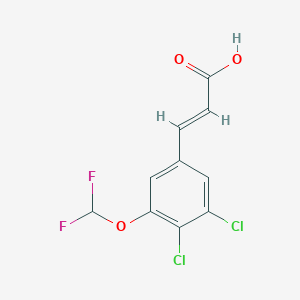
![Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13727433.png)
